RIP1 Kinase Inhibitor Potency: Benzyl-Pyrazole Scaffold Enables 0.078 μM Binding Affinity in Optimized Derivative
1-Benzyl-1H-pyrazole serves as the core scaffold for developing RIP1 kinase inhibitors. Structural optimization of the parent scaffold led to derivative 4b, which achieved a Kd of 0.078 μM against RIP1 kinase and an EC₅₀ of 0.160 μM in a cellular necroptosis inhibition assay [1]. In contrast, the starting hit compound 1a (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) displayed substantially weaker activity, underscoring the critical role of specific benzyl substitution patterns and pyrazole functionalization in achieving potent target engagement [2].
| Evidence Dimension | RIP1 kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.078 μM (derivative 4b, based on 1-benzyl-1H-pyrazole scaffold) |
| Comparator Or Baseline | 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (compound 1a) with substantially weaker activity (exact Kd not reported in SAR optimization context) |
| Quantified Difference | Not directly calculable from reported data; however, 4b represents optimized derivative with Kd = 0.078 μM vs. weaker starting hit 1a. |
| Conditions | RIP1 kinase binding assay; cell necroptosis inhibitory assay |
Why This Matters
The benzyl-pyrazole scaffold provides a tunable platform for RIP1 inhibitor development—substitution with phenyl, methyl, or unsubstituted pyrazole analogs would eliminate the structural features required for this level of kinase engagement.
- [1] Zou, C.; Xiong, Y.; Huang, L.Y.; Song, C.L.; Wu, X.A.; Li, L.L.; Yang, S.Y. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design 2016, 87, 569-574. View Source
- [2] AMiner. Design, Synthesis and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. AMiner, 2016. View Source
